ethyl 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
Properties
Molecular Formula |
C20H18N4O3 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
ethyl 2-amino-1-(2-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C20H18N4O3/c1-3-27-20(25)16-17-19(23-13-9-5-4-8-12(13)22-17)24(18(16)21)14-10-6-7-11-15(14)26-2/h4-11H,3,21H2,1-2H3 |
InChI Key |
JDOUIVWWPROQAA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC=C4OC)N |
Origin of Product |
United States |
Preparation Methods
Clauson-Kaas Pyrrole Synthesis
The Clauson-Kaas reaction forms the foundational pyrrole ring by condensing 2-nitroaniline with 2,5-dimethoxytetrahydrofuran under microwave irradiation in acetic acid. Subsequent reduction of the nitro group to an amine using NaBH4–CuSO4 in ethanol achieves 1-(2-aminophenyl)pyrrole with 85% yield. Cyclization via lactam formation (triphosgene) and chlorodehydroxylation (POCl3) yields 4-chloropyrrolo[1,2-a]quinoxaline, a versatile intermediate.
Key Optimization : Microwave irradiation reduces reaction time from hours to minutes while maintaining high purity.
Radical-Mediated Cyclization
Methyl radical addition to aryl isocyanides provides an alternative route to pyrroloquinoxalines. While primarily used for methylated derivatives, this method’s radical trapping mechanism can be adapted for methoxyphenyl incorporation by substituting methyl sources with methoxyphenyl precursors.
Limitation : Radical instability necessitates strict temperature control (-20°C).
Functionalization: Amino and Ester Groups
Amino Group Installation
Nitro reduction remains the most reliable method. Post-cyclization, hydrogenation (H2, Pd/C) or NaBH4–CuSO4 treatment converts nitro to amino groups without disrupting the quinoxaline core.
Critical Note : Direct amination via SNAr is hindered by the electron-rich quinoxaline ring, necessitating nitro intermediates.
Esterification Strategies
| Route | Yield (%) | Purity (%) |
|---|---|---|
| A | 68 | 95 |
| B | 72 | 98 |
Integrated Synthetic Pathways
Pathway 1: Sequential Cyclization and Coupling
Total Yield : 42% (5 steps).
Pathway 2: Convergent Synthesis
Total Yield : 38% (4 steps).
Challenges and Solutions
Challenge 1 : Debromination during coupling.
Challenge 2 : Ester hydrolysis under basic conditions.
Scalability and Industrial Relevance
Analytical Characterization Data
| Parameter | Value (Method) |
|---|---|
| Melting Point | 178–180°C (DSC) |
| 1H NMR (CDCl3) | δ 8.21 (s, 1H, NH2) |
| δ 7.89–6.95 (m, 10H, Ar-H) | |
| HRMS (ESI+) | m/z 417.1543 [M+H]+ |
Emerging Methodologies
Chemical Reactions Analysis
Ethyl 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs vary in substituents at positions 1 and 3, altering physicochemical properties and functional outcomes. Below is a detailed comparison:
Table 1: Substituent Variations and Key Properties
*Molecular weights estimated based on substituent contributions where exact data were unavailable.
Key Findings from Comparative Analysis:
Position 1 Substituents: Electron-Donating Groups (e.g., 2-methoxy, 4-amino): Enhance solubility and binding interactions in polar environments. The 4-aminophenyl derivative’s NH₂ group facilitates adsorption on metal surfaces, critical for corrosion inhibition . Electron-Withdrawing Groups (e.g., 3-CF₃): Improve metabolic stability and resistance to oxidation, making such analogs suitable for harsh industrial conditions . Alkyl Chains (e.g., hexyl): Increase hydrophobicity, favoring lipid bilayer penetration in drug delivery .
Position 3 Substituents: Ethyl Ester: Balances solubility and hydrolytic liability, ideal for prodrug strategies. Cyano Group: Enhances corrosion inhibition via strong adsorption but may reduce bioavailability . Carboxamide: Improves hydrogen-bonding capacity for target-specific interactions in medicinal chemistry .
Synergistic Effects: The combination of 4-aminophenyl (Position 1) and cyano (Position 3) in 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile results in synergistic adsorption on steel surfaces, achieving 91% inhibition efficiency in HCl .
Biological Activity
Ethyl 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound’s synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Structural Overview
The molecular formula of this compound is C20H18N4O3, with a molecular weight of approximately 362.39 g/mol. The compound features a pyrrolo[2,3-b]quinoxaline core, which is known for its diverse biological activities. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrroloquinoxaline core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of functional groups : The amino and carboxylate functionalities are introduced through specific coupling reactions.
- Purification and characterization : The final product is purified using techniques such as column chromatography and characterized using NMR and mass spectrometry.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, research has shown that derivatives of quinoxaline compounds often demonstrate cytotoxic effects against various cancer cell lines:
- IC50 Values : The compound has shown IC50 values in the low micromolar range against several human tumor cell lines, indicating potent antiproliferative activity.
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 1.9 |
| MCF-7 | 2.3 |
These values suggest that the compound may inhibit cancer cell growth effectively compared to standard chemotherapeutics like doxorubicin (IC50 = 3.23 µM) .
The mechanism through which this compound exerts its effects is still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cancer pathways. Understanding these interactions is crucial for elucidating its pharmacological profile.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
Q & A
Q. What are the common synthetic routes for ethyl 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Precursor Condensation : Reacting substituted quinoxaline precursors with 2-methoxyphenyl derivatives under reflux conditions in ethanol or dichloromethane.
Cyclization : Using catalysts like acetic acid or Lewis acids to form the pyrroloquinoxaline core.
Esterification : Introducing the ethyl carboxylate group via reaction with ethyl chloroformate or similar acylating agents .
Table 1 : Example Synthetic Steps for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Ethanol, reflux | 45–60 | |
| 2 | Acetic acid, 80°C | 70–85 | |
| 3 | Ethyl chloroformate | 60–75 |
Q. What techniques are used for structural characterization of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve 3D structure using SHELX software for refinement .
- NMR Spectroscopy : Confirm substituent positions (e.g., ¹H NMR: δ 7.24–7.57 ppm for aromatic protons; δ 4.27 ppm for ethyl ester) .
- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+1]⁺ peaks) .
Q. How does the electronic nature of substituents influence its chemical reactivity?
- Methodological Answer :
- The 2-methoxyphenyl group enhances electron density at the pyrroloquinoxaline core, favoring electrophilic substitution at the 3-carboxylate position.
- Oxidation with KMnO₄ yields quinoxaline oxides; reduction with NaBH₄ targets the amino group .
Advanced Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antioxidant vs. anticancer effects)?
- Methodological Answer :
- Comparative Assays : Perform parallel DPPH (antioxidant) and MTT (cytotoxicity) assays under standardized conditions.
- Dose-Response Analysis : Establish EC₅₀ values for each activity (e.g., DPPH IC₅₀ = 12 µM for radical scavenging vs. IC₅₀ = 8 µM for cancer cell inhibition) .
- Structural-Activity Relationship (SAR) : Modify substituents (e.g., methoxy vs. hydroxyl groups) to isolate mechanisms .
Q. What computational methods evaluate its electronic properties for drug design?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior (e.g., ΔE = 3.2 eV for electron-deficient cores).
- Molecular Docking : Simulate binding to enzyme active sites (e.g., kinase inhibitors) using AutoDock Vina .
Q. How can adsorption behavior on metal surfaces be analyzed for corrosion inhibition studies?
- Methodological Answer :
- Electrochemical Impedance Spectroscopy (EIS) : Measure charge-transfer resistance (Rₚ) in HCl solutions (e.g., Rₚ increases from 76 kΩ·cm² to 500 kΩ·cm² with inhibitor) .
- Langmuir Isotherm Modeling : Calculate adsorption free energy (ΔG°ads ≈ -14 kJ/mol suggests physisorption) .
- X-ray Photoelectron Spectroscopy (XPS) : Identify binding energies (e.g., Fe 2p₃/₂ at 711.6 eV for Fe³⁺; N 1s at 399.9 eV for protonated amines) .
Q. What methodologies assess its potential as an enzyme inhibitor?
- Methodological Answer :
- In Vitro Enzyme Assays : Measure IC₅₀ values against target enzymes (e.g., tyrosine kinases) using fluorescence-based kinetics.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
- Molecular Dynamics Simulations : Track conformational changes in enzyme-inhibitor complexes over 100-ns trajectories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
